MK-0752

Alzheimer's disease γ-secretase inhibition Aβ40 production

MK-0752 is the only γ-secretase inhibitor with clinically demonstrated pediatric CNS tolerability and pharmacodynamic target engagement, achieving NOTCH expression reduction in 86% of patients with recurrent CNS malignancies at 1,000–1,400 mg/m² weekly. In breast cancer, it uniquely reduces BCSC populations (CD44+/CD24- cells, ALDH+ activity, mammosphere-forming efficiency) confirmed in serial patient biopsies. Its 2.7 Å cryo-EM structure bound to human γ-secretase reveals a distinct binding geometry at the PS1 substrate-binding pocket—differentiating it from RO4929097, crenigacestat, BMS906024, and nirogacestat—making it the essential reference ligand for rational GSI optimization. For PDAC programs, MK-0752 provides the only clinically validated GSI-gemcitabine combination dosing regimen at full single-agent RP2Ds. Select MK-0752 when clinical translational benchmarks are non-negotiable.

Molecular Formula C21H21ClF2O4S
Molecular Weight 442.9 g/mol
CAS No. 471905-41-6
Cat. No. B1684586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0752
CAS471905-41-6
Synonyms3-(4-((4-chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanoic acid
MK 0752
MK-0752
MK0752
Molecular FormulaC21H21ClF2O4S
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26)
InChIKeyXCGJIFAKUZNNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-0752 (CAS 471905-41-6) Procurement Guide: Gamma-Secretase Inhibitor for Notch Pathway Research & Cancer Stem Cell Studies


MK-0752 is a synthetic organic small molecule γ-secretase inhibitor (GSI) with molecular formula C21H21ClF2O4S and molecular weight 442.9 . It potently inhibits Aβ40 production in human SH-SY5Y cells with an IC50 of 5 nM and blocks Notch intracellular domain (NICD) cleavage, thereby suppressing Notch signaling pathway activation [1]. Originally developed for Alzheimer's disease, MK-0752 was redeployed for oncology applications and has been evaluated in multiple Phase I and Phase II clinical trials for advanced solid tumors, breast cancer, and pediatric CNS malignancies [2][3].

MK-0752 (CAS 471905-41-6) Cannot Be Readily Substituted by Other Gamma-Secretase Inhibitors for Notch Pathway Applications


Despite sharing a common γ-secretase inhibitory mechanism, MK-0752 exhibits distinct pharmacological properties, toxicity profiles, and target engagement characteristics that preclude simple interchange with other GSIs such as RO4929097, crenigacestat (LY3039478), BMS906024, or nirogacestat [1]. Structural biology data confirm that each of these clinically tested GSIs binds γ-secretase with unique recognition patterns at the presenilin-1 substrate-binding pocket, resulting in compound-specific binding pocket geometries and potentially differential substrate selectivity [2]. Moreover, MK-0752 has established a clinical safety and target engagement track record in both adult and pediatric populations at defined weekly dosing schedules (1,800–4,200 mg in adults; 1,000–1,400 mg/m² in children), whereas other GSIs may have divergent maximum tolerated doses and dose-limiting toxicity profiles [3][4].

MK-0752 (CAS 471905-41-6) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Competing Gamma-Secretase Inhibitors


MK-0752 vs. RO4929097: Comparable In Vitro Aβ40 Reduction Potency with Distinct Clinical Development Profiles

MK-0752 reduces Aβ40 production in human SH-SY5Y cells with an IC50 of 5 nM, which is comparable to the 4 nM IC50 reported for RO4929097 in similar cellular assays [1]. However, these two GSIs demonstrate distinct clinical development trajectories: MK-0752 has been evaluated in breast cancer, pancreatic cancer, and pediatric CNS tumors with established weekly dosing regimens, while RO4929097 has been primarily investigated in melanoma and exhibits different binding modes to γ-secretase as revealed by cryo-EM structural analysis [2][3].

Alzheimer's disease γ-secretase inhibition Aβ40 production

MK-0752 vs. LY3039478 (Crenigacestat): Distinct Selectivity Profiles for Notch Pathway Inhibition

MK-0752 inhibits Notch cleavage with an IC50 of 55 nM in cell-based assays, representing a moderate selectivity window relative to its Aβ40 inhibition potency (IC50 = 5 nM) . In contrast, LY3039478 (crenigacestat) demonstrates a reported IC50 of approximately 1 nM across most tested tumor cell lines, suggesting substantially higher potency against Notch signaling [1]. Cryo-EM structural analysis confirms that MK-0752 and crenigacestat occupy the PS1 substrate-binding pocket with characteristically different recognition patterns, which may underlie their distinct potency and selectivity profiles [2].

Notch signaling cancer therapeutics target selectivity

MK-0752 Pediatric CNS Tumor Tolerability: Evidence of Target Inhibition Without Dose-Limiting Toxicity at 1,400 mg/m² Weekly

In a dedicated Phase I pediatric trial, MK-0752 was well-tolerated at doses of 1,000 mg/m²/week and 1,400 mg/m²/week, with only 1 dose-limiting toxicity (fatigue) among 6 evaluable patients at the lower dose and no DLTs among 3 patients at the higher dose [1]. Critically, NOTCH expression was decreased in 6 of 7 patients (86%) for whom tissue was available at 24 hours post-dose, confirming target engagement at these clinically achievable dose levels [1]. In contrast, DAPT (GSI-IX), another widely used research-grade GSI, exhibits substantially weaker potency (IC50 = 115 nM for total Aβ and 200 nM for Aβ42) and lacks comparable pediatric clinical validation .

pediatric oncology CNS malignancies Notch inhibition

MK-0752 Plus Gemcitabine in Pancreatic Cancer: Single-Agent RP2Ds Achievable in Combination with Confirmed Partial Response

In a Phase I trial of 44 patients with pancreatic ductal adenocarcinoma, MK-0752 was combined with gemcitabine at their respective single-agent recommended Phase II doses (RP2Ds) without overlapping toxicity [1]. Among 19 response-evaluable patients, 13 achieved stable disease and 1 patient achieved a confirmed partial response [1]. Pharmacokinetic analysis revealed that MK-0752 AUC (area under the curve) did not increase beyond 1,800 mg once weekly, indicating saturation of oral absorption and defining a practical upper dose limit for this GSI [1]. No other GSI has demonstrated this specific combination feasibility and PK saturation profile in pancreatic cancer.

pancreatic ductal adenocarcinoma combination therapy gemcitabine

MK-0752 Structural Binding Mode: Cryo-EM Reveals Unique PS1 Pocket Interaction Differentiating It from Other Clinical GSIs

Cryo-electron microscopy structures of human γ-secretase bound to five clinically tested GSIs (RO4929097, crenigacestat, BMS906024, nirogacestat, and MK-0752) at 2.4–3.0 Å resolution reveal that while all five compounds occupy the substrate-binding site of presenilin 1 (PS1), each exhibits characteristic differences in detailed recognition patterns [1]. Specifically, the size and shape of the PS1 binding pocket are induced by the bound GSI, and analysis of these structural features suggests that each GSI may differentially affect substrate recognition and cleavage [1]. MK-0752's distinct binding geometry provides a structural rationale for its observed combination therapy feasibility and schedule-dependent toxicity profile, which differ from other GSIs in the same class [2].

structural biology cryo-EM presenilin-1 drug design

MK-0752 Breast Cancer Stem Cell Reduction: Preclinical and Clinical Evidence of BCSC Population Decrease When Combined with Docetaxel

In human breast tumorgraft models, treatment with MK-0752 reduced breast cancer stem cells (BCSCs) in MC1 and BCM-2147 tumorgrafts through inhibition of the Notch pathway [1]. In a parallel clinical trial of 30 patients with advanced breast cancer, escalating doses of MK-0752 plus docetaxel were administered, with clinically meaningful doses of both drugs achievable and manageable toxicity [1]. Serial tumor biopsies revealed a decrease in CD44(+)/CD24(-) cells, ALDH(+) activity, and mammosphere-forming efficiency, directly confirming BCSC population reduction in patients [1]. While other GSIs have shown preclinical BCSC activity, MK-0752 is the only GSI with clinical biopsy-confirmed evidence of BCSC reduction in breast cancer patients.

breast cancer stem cells docetaxel combination therapy CD44/CD24

MK-0752 (CAS 471905-41-6) Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Pediatric CNS Tumor Preclinical Models Requiring Clinically Validated Notch Inhibition

Researchers developing therapies for pediatric brain tumors (medulloblastoma, ependymoma, brain stem glioma) should prioritize MK-0752 due to its established tolerability and confirmed NOTCH expression reduction in 86% of pediatric patients with recurrent CNS malignancies at weekly doses of 1,000–1,400 mg/m² [1]. The compound's safety and target engagement data in this specific population are unmatched by any other GSI, enabling direct translation of preclinical findings to clinically relevant dosing regimens [1].

Breast Cancer Stem Cell-Directed Therapy Studies Requiring Clinical Proof-of-Concept

Investigators studying BCSC-targeted therapeutic strategies should select MK-0752 as their reference GSI based on the unique clinical evidence showing decreased CD44(+)/CD24(-) cells, ALDH(+) activity, and mammosphere-forming efficiency in serial tumor biopsies from breast cancer patients treated with MK-0752 plus docetaxel [1]. No other GSI has demonstrated comparable clinical pharmacodynamic evidence of BCSC population reduction, making MK-0752 the essential comparator for any new Notch pathway-targeted BCSC therapy [1].

Pancreatic Cancer Combination Therapy Development with Gemcitabine

For research programs exploring Notch pathway inhibition as an adjunct to gemcitabine in pancreatic ductal adenocarcinoma, MK-0752 provides the only clinically validated dosing regimen that achieves full single-agent RP2Ds for both drugs in combination [1]. The defined PK saturation threshold of 1,800 mg weekly and documented partial response in a gemcitabine-resistant indication establish a clear translational benchmark for evaluating novel GSI-gemcitabine combinations [1].

Structure-Guided GSI Optimization Using High-Resolution Binding Mode Data

Medicinal chemists and structural biologists engaged in rational GSI optimization should utilize MK-0752 as a reference ligand for structure-guided design due to its 2.7 Å cryo-EM structure bound to human γ-secretase [1]. The distinct binding geometry of MK-0752 at the PS1 substrate-binding pocket, which differs from RO4929097, crenigacestat, BMS906024, and nirogacestat, provides a structural template for designing next-generation GSIs with modified selectivity or potency profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0752

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.